4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 4 and 2 positions, respectively, on the pyrrolo[3,2-d]pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step processes. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is further transformed into 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally chlorinated to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and efficiency . Additionally, the use of solid-phase synthesis and flow chemistry can further streamline the production process, making it more suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the 2-position.
Oxidation and Reduction: The pyrrolo[3,2-d]pyrimidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Substitution: Reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are employed under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit diverse biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active sites of these proteins, inhibiting their activity and disrupting key cellular processes. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the fluorine atom at the 2-position but shares similar structural features and biological activities.
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Contains an additional chlorine atom at the 2-position, which can influence its reactivity and biological properties.
4-Bromo-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine: Substitutes bromine for chlorine at the 4-position, potentially altering its chemical behavior and interactions.
Uniqueness
4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine stands out due to the presence of both chlorine and fluorine atoms, which can enhance its binding affinity and selectivity for specific molecular targets. This unique combination of substituents contributes to its potential as a versatile scaffold for drug development and other scientific applications .
Biological Activity
4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C6H4ClFN
- Molecular Weight : Approximately 171.56 g/mol
- Structural Features : The compound features a pyrrolo[3,2-d]pyrimidine core with chlorine at the 4-position and fluorine at the 2-position. This unique substitution pattern is believed to enhance its biological activity and binding affinity to various targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes:
- Starting Material : Ethyl 2-cyano-4,4-dimethoxybutanoate is commonly used as the precursor.
- Synthetic Steps : The synthesis includes several transformations leading to chlorination, which yields the final product.
- Microwave-Assisted Synthesis : This method has been employed to improve yields and reduce reaction times significantly.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of this compound:
The compound has shown promising results in inducing apoptosis in HepG2 cells, with increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors. This suggests a potential mechanism for its anticancer effects.
Structure-Activity Relationship (SAR)
The presence of both chlorine and fluorine atoms in the compound significantly influences its pharmacokinetic properties and biological interactions compared to other similar compounds. The following table outlines the key differences between related compounds:
Compound Name | Structural Features | Key Differences |
---|---|---|
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | Lacks fluorine at the 2-position | Presence of only chlorine at the 4-position |
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | Contains an additional chlorine atom | Both chlorines may affect reactivity |
4-Bromo-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine | Bromine substitutes chlorine at the 4-position | Changes chemical behavior due to bromine presence |
Case Studies
- Inhibition of Tyrosine Kinases : Several studies have reported that compounds related to pyrrolo[3,2-d]pyrimidines exhibit selective inhibition against tyrosine kinases such as EGFR and Her2. For instance, a derivative showed IC50 values comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib, indicating potential for therapeutic applications in oncology .
- Mechanistic Studies : Flow cytometry analysis demonstrated that treatment with certain derivatives led to significant increases in apoptotic cell populations compared to controls. This was assessed using Annexin V/Propidium Iodide staining techniques, confirming the role of these compounds in promoting programmed cell death in cancer cells .
Properties
Molecular Formula |
C6H3ClFN3 |
---|---|
Molecular Weight |
171.56 g/mol |
IUPAC Name |
4-chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3ClFN3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H |
InChI Key |
SSXFKGNXFMHPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2Cl)F |
Origin of Product |
United States |
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